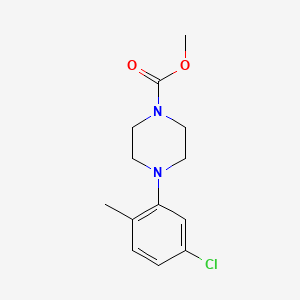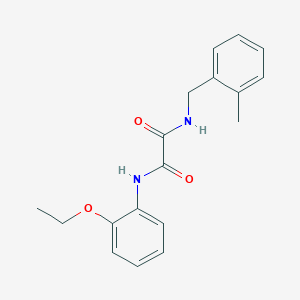![molecular formula C17H15Cl2NO3 B4673840 propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B4673840.png)
propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
説明
Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate, also known as DCB-P, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biochemical and physiological effects. In
科学的研究の応用
Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has also been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Additionally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the replication of several viruses, including HIV-1, influenza A virus, and herpes simplex virus.
作用機序
The mechanism of action of propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is not fully understood. However, it has been proposed that propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are mediators of inflammation. propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the replication of viruses by interfering with viral entry, replication, or release.
Biochemical and Physiological Effects
propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which results in a decrease in the production of prostaglandins. Prostaglandins are mediators of inflammation and are involved in the pathogenesis of several diseases, including arthritis, cancer, and cardiovascular diseases. propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has also been found to inhibit the growth of cancer cells by inducing apoptosis. Apoptosis is a process of programmed cell death that is important for the maintenance of tissue homeostasis. Additionally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the replication of viruses, which makes it a potential candidate for the development of antiviral drugs.
実験室実験の利点と制限
Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential applications in scientific research. This means that there is a wealth of information available on its biological activities and mechanisms of action. Additionally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is relatively easy to synthesize and purify, which makes it a useful tool for studying the effects of specific compounds on biological systems. However, one limitation of propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is that it has not been extensively tested in vivo, which means that its potential therapeutic applications are not fully understood. Additionally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate. One direction is to further investigate its potential applications as an anti-inflammatory, anti-cancer, and antiviral agent. This could involve studying its effects in vivo and developing more potent derivatives. Another direction is to explore its potential as a tool for studying specific biological pathways or proteins. For example, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate could be used to study the role of COX-2 in inflammation and cancer. Additionally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate could be used to study the effects of specific viruses on host cells and to develop new antiviral drugs. Finally, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate could be used as a starting point for the development of new compounds with improved biological activities and pharmacological properties.
Conclusion
propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has been shown to inhibit the activity of specific enzymes or proteins, which results in a decrease in the production of prostaglandins, induction of apoptosis, and inhibition of viral replication. propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate is a promising compound that has the potential to contribute to the development of new therapies for several diseases.
特性
IUPAC Name |
propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-2-10-23-17(22)11-6-8-12(9-7-11)20-16(21)13-4-3-5-14(18)15(13)19/h3-9H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVVLNOSAIWLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4673793.png)
![3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B4673796.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4673813.png)

![2-ethoxy-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4673822.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4673826.png)

![N-benzyl-2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4673830.png)
![N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4673836.png)
![4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4673847.png)